6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
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Description
“6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a compound that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of pyrrolizine derivatives, such as “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile”, can be achieved via a one-pot 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” are not fully detailed in the search results. The molecular weight is reported to be 147.18 .Scientific Research Applications
Synthesis of Heterocyclic Structures
6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and similar compounds serve as precursors in the synthesis of various heterocyclic structures. They are utilized in one-pot procedures to create compounds like tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines. These methods provide high-yielding access to a variety of pyrrole-containing heterocycles from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).
Phase Transfer Catalysis
The compound is also involved in phase transfer catalysis, a method that enhances the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process is optimized using 18-crown-6 under solid-liquid conditions in acetonitrile (Dave & Parikh, 2001).
Dithiomalondianilide Reactions
In another application, reactions involving arylmethylidenemalononitriles and dithiomalonic acid dianilide in the presence of morpholine produce specific dithiolo[3,4-b]pyridine-carbonitriles. This synthesis has been structurally analyzed through X-ray studies (Dotsenko et al., 2015).
Aminonitriles and Enones Cyclocondensation
The reaction of aminonitriles with alpha,beta-unsaturated carbonyl compounds results in 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, useful in preparing polysubstituted pyrrolizidines (Bergner, Wiebe, Meyer, & Opatz, 2009).
Tautomerization and NLO Properties
The amine-imine tautomerization in related compounds, such as amino-dihydro-naphthyridine-carbonitriles, has been studied, revealing insights into electronic properties and energetics. This research is significant in understanding photochromic properties and non-linear optical (NLO) characteristics (Wazzan & Safi, 2017).
properties
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBRCWCCVJYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CN2C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile |
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